molecular formula C10H14N2O2 B11902865 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B11902865
M. Wt: 194.23 g/mol
InChI Key: PGZPKUMYHKSUSC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a fused imidazo-pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

What sets 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid apart is its specific substitution pattern and the resulting chemical properties. The presence of dimethyl groups at positions 2 and 3, along with the carboxylic acid functionality, imparts unique reactivity and potential biological activity .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7(2)12-5-3-4-8(10(13)14)9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14)

InChI Key

PGZPKUMYHKSUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCC(C2=N1)C(=O)O)C

Origin of Product

United States

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